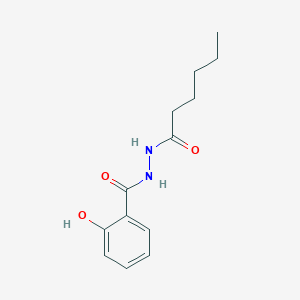

N'-hexanoyl-2-hydroxybenzohydrazide

Description

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

N'-hexanoyl-2-hydroxybenzohydrazide |

InChI |

InChI=1S/C13H18N2O3/c1-2-3-4-9-12(17)14-15-13(18)10-7-5-6-8-11(10)16/h5-8,16H,2-4,9H2,1H3,(H,14,17)(H,15,18) |

InChI Key |

HMTBPVKDEXDZCO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NNC(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

N'-hexanoyl-2-hydroxybenzohydrazide has shown promising antimicrobial properties. Studies have indicated that derivatives of 2-hydroxybenzohydrazide exhibit significant activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The compound's structure allows it to interact effectively with microbial targets, potentially disrupting their cellular functions.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Staphylococcus pneumoniae | High |

| Pseudomonas aeruginosa | Moderate |

Anti-inflammatory and Analgesic Properties

Recent pharmacological studies have demonstrated that this compound exhibits significant anti-inflammatory and analgesic effects. In vivo studies revealed that the compound effectively reduced nociception and inflammation in animal models, comparable to established anti-inflammatory drugs like diclofenac . The mechanism appears to involve interactions with cyclooxygenase enzymes, which are critical in the inflammatory response.

| Dosage (mg/kg) | Effect | Comparison Drug |

|---|---|---|

| 20-60 | Anti-nociceptive | Diclofenac (50) |

| 60 | Anti-inflammatory | Tramadol (30) |

Pesticidal Activity

The hydrazone derivatives, including this compound, have been investigated for their potential as biopesticides. Their ability to inhibit certain plant pathogens suggests they could be developed into eco-friendly alternatives to synthetic pesticides . The efficacy against fungal pathogens highlights their utility in crop protection.

Synthesis of Metal Complexes

This compound can be utilized as a ligand in the synthesis of metal complexes. These complexes have demonstrated enhanced antibacterial and antifungal properties compared to their parent compounds, indicating potential applications in developing new antimicrobial agents . The coordination chemistry involving this compound can lead to novel materials with tailored properties.

| Metal Complex | Biological Activity |

|---|---|

| Copper(II) complex of this compound | Antibacterial against E. coli |

| Zinc(II) complex | Antifungal against Fusarium |

Study on Anti-nociceptive Effects

A study published in 2024 evaluated the anti-nociceptive effects of this compound in a controlled environment using standard models for pain assessment. The compound was administered at varying doses (20-60 mg/kg), showing a dose-dependent reduction in pain responses comparable to conventional analgesics .

Antimicrobial Efficacy Assessment

In another research effort, derivatives of this compound were tested against multiple bacterial strains. The results indicated that certain modifications enhanced its antimicrobial activity significantly, paving the way for further exploration in pharmaceutical formulations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N'-hexanoyl-2-hydroxybenzohydrazide, highlighting substituent variations, synthetic yields, purity, and spectral properties:

Key Observations :

Substituent Effects: Alkyl/Aryl Groups: The hexanoyl chain in this compound introduces lipophilicity compared to analogs with shorter chains (e.g., ethyl in ) or aromatic substituents (e.g., fluorobenzoyl in ). This may enhance membrane permeability but reduce aqueous solubility.

Synthetic Efficiency :

- Yields vary significantly. For example, N'-(4-ethylbenzoyl)-2-hydroxybenzhydrazide () is obtained in 36% yield, while benzimidazole-linked derivatives () achieve 85% yield, likely due to optimized reaction conditions or stabilizing intramolecular interactions.

Structural Features :

- Hydrogen Bonding : Compounds with 2-hydroxybenzylidene groups (e.g., ) exhibit intramolecular O–H···N hydrogen bonds, which stabilize planar conformations and enhance crystallinity.

- Conjugation : Extended π-systems in benzimidazole derivatives () may improve UV absorption properties, relevant for photodynamic applications.

Purity and Characterization :

- HPLC purity exceeds 95% for most analogs (e.g., ), ensuring reliability in pharmacological studies.

- $ ^1H $ NMR data consistently show deshielded protons near electronegative substituents (e.g., δ 10.6–12.0 for hydroxyl and hydrazide NH groups) .

Research Implications

- Biological Activity: While direct bioactivity data for this compound are absent in the evidence, analogs like benzimidazole-linked hydrazides () are explored for anti-inflammatory applications due to their structural resemblance to known pharmacophores.

Preparation Methods

Microwave-Assisted Synthesis

Methyl salicylate reacts with hydrazine hydrate under microwave irradiation (160 W, 2–8 minutes) to yield 2-hydroxybenzohydrazide. The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the ester carbonyl group. Key advantages include:

-

Reduced reaction time (8 minutes vs. hours in traditional methods).

-

Solvent-free conditions , aligning with green chemistry principles.

-

High purity (confirmed by TLC and recrystallization in ethanol).

Reaction conditions are optimized at a 1:2 molar ratio of methyl salicylate to hydrazine hydrate, with intermittent stirring every 2 minutes. Post-reaction, the mixture is cooled, diluted with water, and filtered to isolate crystalline 2-hydroxybenzohydrazide.

Traditional Reflux Method

An alternative approach involves refluxing methyl salicylate (10 g) with excess hydrazine hydrate (20 mL, 99%) in ethanol for 3 hours. The prolonged heating ensures complete conversion, monitored by TLC. The product is recrystallized from methanol, yielding 90% pure 2-hydroxybenzohydrazide (m.p. 251–254°C). Spectral data confirm the structure:

Acylation of 2-Hydroxybenzohydrazide to Form N'-Hexanoyl Derivative

The second step introduces the hexanoyl group via N'-acylation . While explicit protocols for this compound are scarce in the provided sources, analogous acylation reactions inform the methodology.

Reaction with Hexanoyl Chloride

2-Hydroxybenzohydrazide reacts with hexanoyl chloride in anhydrous chloroform or dichloromethane, catalyzed by triethylamine to neutralize HCl. The general procedure involves:

-

Dissolving 2-hydroxybenzohydrazide (10 mmol) in chloroform.

-

Adding hexanoyl chloride (12 mmol) dropwise at 0–5°C.

-

Stirring for 4–6 hours at room temperature.

-

Quenching with ice water and extracting with ethyl acetate.

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Alternative Acylation Agents

Hexanoic anhydride or activated esters (e.g., NHS-hexanoate) may substitute hexanoyl chloride, though these require coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). For example, Ni(II)-aroylhydrazone complexes catalyze analogous acyl transfers under solvent-free conditions, achieving high yields (94%).

Purification and Characterization

Purification Techniques

Spectral Characterization

-

IR Spectroscopy : Expected peaks include 3280 cm⁻¹ (N–H), 1680 cm⁻¹ (amide C=O), and 1250 cm⁻¹ (C–O phenolic).

-

¹H-NMR : Key signals correspond to the hexanoyl chain (δ 0.88 ppm, triplet, –CH₃; δ 1.28 ppm, multiplet, –(CH₂)₃–) and aromatic protons (δ 6.8–7.4 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 264 (C₁₃H₁₈N₂O₃).

Comparative Analysis of Methods

| Parameter | Microwave Synthesis | Traditional Reflux | Acylation |

|---|---|---|---|

| Time | 8 minutes | 3 hours | 4–6 hours |

| Yield | 85–90% | 90% | 70–94% |

| Solvent Use | None | Ethanol | Chloroform |

| Energy Efficiency | High | Moderate | Moderate |

The microwave method excels in speed and eco-friendliness, while traditional reflux ensures higher reproducibility. Acylation yields vary with the catalyst; Ni(II) complexes enhance efficiency in solvent-free systems.

Challenges and Optimization Strategies

-

Byproduct Formation : Over-acylation may occur at the phenolic –OH group. Protecting groups (e.g., acetyl) can be introduced temporarily.

-

Catalyst Selection : Dinuclear Ni(II) complexes improve diastereoselectivity in acyl transfers, as demonstrated in nitroaldol condensations.

-

Scalability : Microwave synthesis faces limitations in large-scale production due to cavity size constraints .

Q & A

Q. Table 1: Representative Reaction Parameters

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrazide Formation | Reflux, 100°C, 4 hours, methanol | 90% | |

| Hexanoylation | Benzoyl chloride, 100°C, 6 hours | 85% | |

| Recrystallization | Methanol, ice-cold precipitation | 95% |

Basic: What characterization techniques confirm the structure and purity of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm hydrazide (–NH–NH–) and hexanoyl (–CO–C₅H₁₁) moieties. Aromatic protons appear at δ 6.8–7.5 ppm .

- FTIR : Detect C=O (1650–1700 cm⁻¹) and N–H (3200–3350 cm⁻¹) stretches .

- Chromatography : TLC (Rf = 0.6–0.9 in ethyl acetate/hexane) ensures purity .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 335.3) .

Advanced: How can thermal expansion anomalies or phase transitions in this compound derivatives be analyzed?

Methodological Answer:

- Thermal Analysis : Use differential scanning calorimetry (DSC) to detect phase transitions (e.g., endothermic peaks at 250–320°C) .

- X-ray Diffraction (XRD) : Monitor lattice parameter changes (e.g., uniaxial negative thermal expansion up to 360 × 10⁻⁶ K⁻¹) .

- Computational Modeling : Apply density functional theory (DFT) to predict elastic properties driving thermosalient behavior .

Advanced: How are structure-activity relationships (SAR) studied for hydrazide derivatives in biological contexts?

Methodological Answer:

- Derivative Synthesis : Modify substituents (e.g., methoxy, nitro groups) to assess anti-inflammatory or antimicrobial activity .

- Biological Assays :

- In Vitro Testing : Use RAW 264.7 macrophages for COX-2 inhibition (IC₅₀ values) .

- Dose-Response Analysis : Compare EC₅₀ across derivatives to identify pharmacophores .

- Statistical Modeling : Multivariate regression links substituent electronic effects (Hammett σ) to activity .

Advanced: How should researchers resolve contradictions in biological activity data for hydrazide analogs?

Methodological Answer:

- Purity Validation : Re-characterize compounds via HPLC (>98% purity) to exclude batch variability .

- Structural Confirmation : Re-refine crystallographic data (SHELXL) to verify stereochemistry .

- Assay Reproducibility : Standardize protocols (e.g., MTT assay incubation time, cell passage number) .

Advanced: What crystallographic strategies are critical for resolving hydrazide structures?

Methodological Answer:

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | 3.8% | |

| Hydrogen Bond Length | 2.8–3.2 Å |

Basic: What computational tools predict the reactivity of this compound?

Methodological Answer:

- Quantum Chemistry : Gaussian 16 for optimizing geometries (B3LYP/6-31G**) and calculating frontier orbitals (HOMO-LUMO gap) .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER force fields .

Advanced: How do solvent polarity and pH influence the stability of hydrazide derivatives?

Methodological Answer:

- Stability Studies :

- pH Titration : Monitor degradation via UV-Vis (λ = 280 nm) in buffers (pH 2–12) .

- Solvent Screening : Measure half-life in DMSO (>6 months) vs. aqueous solutions (<1 week) .

- Mechanistic Probes : LC-MS identifies hydrolysis products (e.g., salicylamide) under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.